3,5-DIETHYL 4-[3-(BENZYLOXY)-4-METHOXYPHENYL]-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Description
3,5-Diethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-1-[(4-chlorophenyl)methyl]-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound belonging to the dihydropyridine class. This compound is characterized by its intricate structure, which includes various functional groups such as ethyl, benzyloxy, methoxy, and chlorophenyl. Dihydropyridines are known for their significant pharmacological activities, particularly as calcium channel blockers.
Properties
IUPAC Name |
diethyl 1-[(4-chlorophenyl)methyl]-4-(4-methoxy-3-phenylmethoxyphenyl)-4H-pyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32ClNO6/c1-4-38-31(35)26-19-34(18-22-11-14-25(33)15-12-22)20-27(32(36)39-5-2)30(26)24-13-16-28(37-3)29(17-24)40-21-23-9-7-6-8-10-23/h6-17,19-20,30H,4-5,18,21H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIGSVSEXKNQPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C=C(C1C2=CC(=C(C=C2)OC)OCC3=CC=CC=C3)C(=O)OCC)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32ClNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-1-[(4-chlorophenyl)methyl]-1,4-dihydropyridine-3,5-dicarboxylate typically involves a multi-step process. One common method is the Hantzsch dihydropyridine synthesis, which includes the following steps:
Condensation Reaction: Ethyl acetoacetate, benzaldehyde, and ammonium acetate are reacted together under reflux conditions to form the dihydropyridine ring.
Substitution Reaction: The benzyloxy and methoxy groups are introduced through nucleophilic substitution reactions.
Chlorination: The chlorophenyl group is added via electrophilic aromatic substitution.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow synthesis to enhance yield and efficiency. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3,5-Diethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-1-[(4-chlorophenyl)methyl]-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding tetrahydropyridine form.
Substitution: The functional groups can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or benzyl chloride are employed for substitution reactions.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted dihydropyridine compounds.
Scientific Research Applications
3,5-Diethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-1-[(4-chlorophenyl)methyl]-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:
Chemistry: Used as a model compound in the study of dihydropyridine chemistry and reaction mechanisms.
Biology: Investigated for its potential as a calcium channel blocker in biological systems.
Medicine: Explored for its therapeutic potential in treating cardiovascular diseases due to its calcium channel blocking activity.
Industry: Utilized in the development of new materials and chemical intermediates.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of calcium channels. By binding to the L-type calcium channels, it prevents the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure. This mechanism is similar to other dihydropyridine calcium channel blockers.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine calcium channel blocker with a simpler structure.
Amlodipine: A widely used dihydropyridine with a longer duration of action.
Felodipine: Known for its high selectivity for vascular smooth muscle.
Uniqueness
3,5-Diethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-1-[(4-chlorophenyl)methyl]-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its complex structure, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to simpler dihydropyridines
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
